1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one
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Overview
Description
1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of methyl groups at positions 2 and 7 of the imidazo[1,2-a]pyridine core and an ethanone group at position 6 makes this compound unique.
Preparation Methods
The synthesis of 1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under acidic or basic conditions.
Introduction of the Ethanone Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., acetonitrile, dichloromethane), and catalysts (e.g., palladium, platinum).
Scientific Research Applications
1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s fused bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, the presence of the ethanone group can facilitate interactions with nucleophilic residues in proteins, leading to covalent modifications .
Comparison with Similar Compounds
1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanol: This compound has an alcohol group instead of an ethanone group, which affects its reactivity and biological activity.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carbonyl chloride: The presence of a carbonyl chloride group makes this compound more reactive and suitable for further functionalization.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(2,7-dimethylimidazo[1,2-a]pyridin-6-yl)ethanone |
InChI |
InChI=1S/C11H12N2O/c1-7-4-11-12-8(2)5-13(11)6-10(7)9(3)14/h4-6H,1-3H3 |
InChI Key |
UDGMIHKNYSDEOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1C(=O)C)C |
Origin of Product |
United States |
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